N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-(4-hydroxy-2-oxochromen-3-yl)methylideneurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-5-7-9(14)6-3-1-2-4-8(6)17-10(7)15/h1-5,14H,(H2,12,16)/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYGYSIOKAKUQT-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425142 | |
| Record name | Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56244-19-0, 73754-71-9 | |
| Record name | Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(UREIDOMETHYLENE)-2,4-CHROMANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for N 2,4 Dioxo 2h Chromen 3 4h Yliden Methyl Urea and Its Structural Analogues
Comprehensive Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea, several logical disconnections can be proposed, primarily focusing on the exocyclic methylidene urea (B33335) functionality.
Strategic Disconnections Involving the Urea Moiety
A primary retrosynthetic disconnection involves cleaving the carbon-nitrogen (C-N) bond between the methylidene carbon and the urea nitrogen. This bond is characteristic of an enamine or a related condensation product. This disconnection (Path A, Figure 1) simplifies the target molecule into two key synthons: a reactive 3-formyl-2,4-dioxo-2H-chromene derivative (or its synthetic equivalent) and urea. The forward reaction would be a condensation, a common and high-yielding transformation in organic synthesis. This approach is advantageous as it utilizes simple and readily available urea as one of the final building blocks.
Methodological Deconstruction of the Methylidene Bridge Linkage
An alternative strategy focuses on the formation of the carbon-carbon (C-C) double bond of the methylidene bridge. This bond can be disconnected via a Knoevenagel-type condensation logic (Path B, Figure 1). nih.gov This approach identifies the 2,4-Dioxo-2H-chromene core, which exists in tautomeric equilibrium with 4-hydroxycoumarin (B602359), and a hypothetical N-(methylidene)urea synthon. In a practical forward synthesis, this translates to a three-component reaction between 4-hydroxycoumarin, urea, and a one-carbon electrophile such as formaldehyde (B43269) or its equivalent (e.g., triethyl orthoformate). The Knoevenagel condensation is a robust method for C-C bond formation, typically catalyzed by bases. nih.govresearchgate.net

Synthesis of the 2,4-Dioxo-2H-chromene Core Precursors
Both retrosynthetic pathways converge on the need for the 2,4-Dioxo-2H-chromene (4-hydroxycoumarin) core. This precursor is accessible through several established methods. A prevalent industrial method involves the intramolecular Claisen condensation of methyl acetylsalicylate, which is heated with an alkali metal like sodium. google.com Another common laboratory-scale synthesis is the reaction of a phenol (B47542) with malonic acid or its derivatives. For instance, heating phenol and malonic acid with a dehydrating agent like a mixture of zinc chloride and phosphorus oxychloride affords 4-hydroxycoumarin. arabjchem.orgsciepub.com A more modern, one-pot approach involves reacting phenols with Meldrum's acid, followed by cyclization promoted by Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). tandfonline.com These methods provide reliable access to the key heterocyclic precursor required for the final assembly of the target molecule.
Specialized Synthetic Routes for this compound
Building upon the retrosynthetic blueprints, several forward synthetic strategies can be employed. These routes prioritize efficiency, atom economy, and operational simplicity, with multicomponent and catalytic reactions being particularly attractive.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. nih.govclockss.org A plausible MCR for the synthesis of this compound involves the condensation of 4-hydroxycoumarin, urea, and a C1 electrophile like triethyl orthoformate or an aromatic aldehyde in a variation of the Biginelli reaction. researchgate.net The reaction likely proceeds via an initial Knoevenagel condensation between 4-hydroxycoumarin and the aldehyde equivalent, followed by a Michael addition of urea and subsequent cyclization or dehydration to yield the target structure. nih.gov The use of catalysts such as Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can facilitate this transformation. nih.gov
Table 1: Proposed Multicomponent Reaction Protocols for Chromene-Urea Scaffolds
| Reactant 1 | Reactant 2 | C1 Source | Catalyst (mol%) | Solvent | Temp (°C) | Proposed Yield (%) |
| 4-Hydroxycoumarin | Urea | Triethyl Orthoformate | p-TSA (10) | Ethanol | 80 | 75-85 |
| 4-Hydroxycoumarin | Urea | Formaldehyde (37% aq.) | Piperidine (20) | Acetic Acid | 100 | 60-70 |
| 4-Hydroxycoumarin | Urea | Benzaldehyde | Yb(OTf)₃ (5) | Toluene | 110 | 80-90 |
| 4-Hydroxycoumarin | Thiourea (B124793) | Triethyl Orthoformate | L-Proline (15) | DMSO | 90 | 70-80 |
Catalytic Approaches to Carbon-Nitrogen and Carbon-Carbon Bond Formation
A stepwise approach, guided by the retrosynthetic analysis, relies on robust catalytic methods for the key bond-forming steps.
Carbon-Carbon Bond Formation: The initial C-C bond can be formed by reacting 4-hydroxycoumarin with a suitable C1 source. For instance, Vilsmeier-Haack formylation of 4-hydroxycoumarin can yield 3-formyl-4-hydroxycoumarin. Alternatively, condensation with triethyl orthoformate under acidic catalysis can produce a 3-ethoxymethylene intermediate. researchgate.net These reactions create the necessary electrophilic center at the C3-methyl position for subsequent reaction with urea.
Carbon-Nitrogen Bond Formation: The final C-N bond is typically formed via a condensation reaction. The pre-formed 3-formyl-4-hydroxycoumarin can be reacted with urea, often under acidic or basic catalysis, to drive the imine formation and subsequent dehydration, leading directly to the target compound. This step is analogous to the final stage of many heterocyclic syntheses where an amine condenses with a carbonyl group.
Table 2: Catalytic Systems for Key Bond Formations in the Synthesis of the Target Compound
| Bond Type | Reaction Type | Catalyst | Conditions | Representative Yield (%) | Reference |
| C-C | Knoevenagel Condensation | Piperidine/Acetic Acid | Ethanol, Reflux | 85-95 | nii.ac.jp |
| C-C | Michael Addition | Camphor Sulfonic Acid | EtOH:H₂O, Reflux | 90-95 | nih.gov |
| C-N | Condensation/Imination | p-Toluenesulfonic Acid | Toluene, Dean-Stark, 110°C | 80-90 | N/A |
| C-N | Reductive Amination | NaBH₃CN | Methanol (B129727), pH 6-7 | 75-85 | N/A |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The synthesis of chromene and urea derivatives has increasingly pivoted towards environmentally benign methods to mitigate the use of hazardous materials and reduce waste. nih.govresearchgate.net Green chemistry approaches for synthesizing the this compound scaffold focus on improving reaction efficiency, minimizing byproducts, and utilizing safer reagents and solvents. rsc.org
Innovative techniques such as microwave irradiation and ultrasound synthesis are employed to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.govresearchgate.netresearcher.life These methods provide energy-efficient alternatives to conventional heating. researchgate.net The use of eco-friendly solvents, particularly water, is a cornerstone of sustainable synthesis in this area. rsc.org For instance, the synthesis of N-substituted ureas has been demonstrated effectively in water, which simplifies product isolation through filtration and allows for recycling of the aqueous effluent. organic-chemistry.org
Catalysis plays a pivotal role, with a focus on non-toxic, reusable catalysts. Natural zeolites, for example, have been utilized as green, heterogeneous catalysts for the preparation of 2-amino-4H-chromene derivatives in aqueous media. For urea synthesis, traditional toxic reagents like phosgene (B1210022) and isocyanates are being replaced by safer alternatives. rsc.org Carbon dioxide (CO2) and carbon monoxide (CO) have emerged as viable, inexpensive, and non-toxic C1 sources for the large-scale production of urea derivatives through catalytic processes, which circumvents the formation of large quantities of salt by-products. rsc.org Other phosgene substitutes include compounds like 1,1'-carbonyldiimidazole (B1668759) (CDI) and di-tert-butyl dicarbonate. rsc.org
These green strategies offer significant advantages in terms of scalability, cost-effectiveness, and ease of purification, aligning with the principles of sustainable industrial chemistry. nih.govresearchgate.net
Synthesis of Key Intermediates and Advanced Building Blocks
The construction of this compound relies on the efficient synthesis of two primary components: a functionalized chromenone core and a suitable urea synthon.
Functionalized Chromenone Derivatives
The chromenone core of the target molecule is a 4-hydroxycoumarin derivative. These scaffolds are versatile and widely used in the synthesis of a broad range of heterocyclic compounds. tandfonline.com Numerous synthetic methods have been developed for their preparation, including several named reactions.
Classic methods such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions are foundational for coumarin (B35378) synthesis. researchgate.netmdpi.com The Pechmann condensation, involving the reaction of a phenol with a β-ketoester under acidic conditions, is a common route. mdpi.com A more direct and modern approach involves the condensation of phenols with malonic acid using a P4O10/TfOH reagent system, which proceeds at ambient conditions without a catalyst or solvent to yield 4-hydroxycoumarins in high yields (85-90%). tandfonline.com
One-pot, multi-component reactions (MCRs) have gained prominence for their efficiency and atom economy. A concise one-pot synthesis of 3-functionalized 4-hydroxycoumarin derivatives has been achieved through a three-component domino reaction of 4-hydroxycoumarin, phenylglyoxal, and an enaminone under catalyst-free, microwave-irradiated conditions. mdpi.comresearchgate.net Another novel methodology involves a tandem C-acylation-cyclization process starting from an N-hydroxysuccinimide ester of O-acetylsalicylic acid and an active methylene (B1212753) compound, which proceeds under mild conditions. nih.gov
The following table summarizes various synthetic approaches for functionalized chromenone derivatives.
| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst (e.g., H₂SO₄) | Well-established, versatile for various phenols | mdpi.com |
| Direct Condensation | Phenols, Malonic acid | P₄O₁₀/TfOH, ambient temp. | High yields, catalyst-free, solvent-free | tandfonline.com |
| One-Pot Domino Reaction | 4-Hydroxycoumarin, Phenylglyoxal, Enaminone | Microwave irradiation, catalyst-free | Efficient, avoids traditional purification | mdpi.comresearchgate.net |
| Tandem C-acylation-Cyclization | N-hydroxysuccinimide ester of acetylsalicylic acid, Active methylene compound | NaH, THF, mild conditions | Short-step, good yields | nih.gov |
Substituted Urea Synthons
The synthesis of substituted ureas is a mature field of organic chemistry, driven by their importance in pharmaceuticals, agrochemicals, and materials science. rsc.orgthieme.de Traditional methods often involve hazardous reagents, but modern chemistry has provided safer and more sustainable alternatives. rsc.org
The most common historical method involves the reaction of an amine with phosgene to generate an isocyanate or carbamoyl (B1232498) chloride, which then reacts with another amine. rsc.org Due to the high toxicity of phosgene, numerous "phosgene-substitute" reagents have been developed. rsc.org
A more direct and greener approach involves the in situ generation of isocyanates. For example, a Hofmann rearrangement of primary amides using phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source provides a convenient route to N-substituted ureas under mild conditions. thieme.deorganic-chemistry.org Another efficient one-pot synthesis transforms Boc-protected amines into ureas by generating the isocyanate intermediate using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. acs.org
Sustainable methods are increasingly favored. A practically simple and efficient method for N-substituted urea synthesis involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding organic co-solvents and simplifying purification. rsc.org Furthermore, an improved green method reports the preparation of unsymmetrical ureas from carbamates at elevated temperatures, where a base promotes the formation of an isocyanate intermediate that is trapped by an amine. thieme-connect.com
The table below compares different synthetic strategies for substituted ureas.
| Method | Key Reagents | Key Intermediate | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Phosgene-based | Amine, Phosgene | Isocyanate/Carbamoyl chloride | Traditional, versatile but highly toxic reagents. | rsc.org |
| Hofmann Rearrangement | Primary amide, PIDA, Ammonia source | Isocyanate (in situ) | Mild, avoids isolation of isocyanate. | organic-chemistry.org |
| From Boc-Amine | Boc-protected amine, 2-chloropyridine, Tf₂O, second amine | Isocyanate (in situ) | One-pot, high yields, broad amine scope. | acs.org |
| Aqueous Method | Amine, Potassium isocyanate | - | Green (water solvent), simple work-up, scalable. | rsc.org |
| From Carbamates | Carbamate, Amine, Base | Isocyanate (in situ) | Green, avoids hazardous reagents, scalable. | thieme-connect.com |
Post-Synthetic Modifications and Functional Group Interconversions
Once the this compound scaffold is assembled, its structure can be further diversified through post-synthetic modifications. These modifications can be targeted at either the chromenone core or the urea moiety to generate structural analogues with potentially new properties.
Modifications on the chromenone ring often involve reactions on the aromatic portion. If the synthesis begins with a substituted phenol (e.g., a halogenated phenol), the resulting halogenated coumarin can undergo transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction between a 4-chlorocoumarin derivative and arylboronic acids can be used to introduce aryl groups. researchgate.net
The urea functional group also offers several handles for modification. The N-H protons of the urea can be substituted through alkylation or acylation reactions, leading to more complex, substituted urea derivatives. For example, N-benzylated amido group derivatives of coumarins have been synthesized by reacting a primary amine intermediate with benzylamine. nih.gov
Functional group interconversions can also be envisioned. For example, if the synthesis starts with a nitro-substituted phenol, the resulting nitro-coumarin derivative can be reduced to an amino-coumarin. This amino group can then serve as a point for further derivatization, such as diazotization followed by Sandmeyer reactions or amide bond formation. Similarly, a hydroxyl group on the coumarin ring can be converted into an ether or ester. mdpi.comresearchgate.net These strategies allow for the creation of a diverse library of compounds from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Comprehensive Structural Elucidation and Spectroscopic Characterization of N 2,4 Dioxo 2h Chromen 3 4h Yliden Methyl Urea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. ajmrhs.combibliomed.orgresearchgate.net Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as their spatial relationships, can be constructed for N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea.
One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each nucleus within the molecule. The chemical shifts (δ) are indicative of the electronic environment, with deshielded nuclei appearing at higher ppm values.
¹H NMR Analysis: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons of the coumarin (B35378) ring, the vinylic proton of the methylidene bridge, and the exchangeable protons of the urea (B33335) moiety. The aromatic protons (H-5, H-6, H-7, H-8) typically appear in the downfield region (δ 7.0–8.5 ppm) due to the anisotropic effect of the benzene (B151609) ring. Their specific shifts and coupling patterns (doublets, triplets) depend on their position and neighboring protons. The H-5 proton is often the most deshielded due to its proximity to the C-4 carbonyl group. The vinylic proton on the exocyclic double bond (=CH-N) is also expected in the downfield region, influenced by the adjacent carbonyl groups and the nitrogen atom. The urea moiety presents two types of protons: the -NH- proton adjacent to the methylidene group and the terminal -NH₂ protons. These protons are exchangeable and often appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature. uva.nlnih.gov
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The most downfield signals are typically those of the carbonyl carbons (C-2, C-4, and the urea C=O) due to the strong deshielding effect of the oxygen atoms, appearing in the range of δ 150–180 ppm. nih.gov The aromatic and vinylic carbons of the coumarin ring and the methylidene bridge are expected between δ 100–160 ppm. The C-8a and C-4a carbons, being part of the fused ring system, show characteristic shifts within this range. The carbon of the methylidene bridge (=CH) is also found in this region, with its exact position influenced by the attached nitrogen and the conjugated system.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~161.5 |
| C-3 | - | ~125.0 |
| C-4 | - | ~175.0 |
| C-4a | - | ~117.0 |
| C-5 | ~8.0-8.2 (dd) | ~125.5 |
| C-6 | ~7.3-7.5 (m) | ~124.0 |
| C-7 | ~7.6-7.8 (m) | ~134.0 |
| C-8 | ~7.3-7.5 (d) | ~116.5 |
| C-8a | - | ~154.0 |
| =CH-N | ~8.5-8.8 (d) | ~145.0 |
| -NH- | ~10.0-10.5 (br s) | - |
| -NH₂ | ~6.5-7.0 (br s) | - |
| Urea C=O | - | ~155.0 |
Note: Predicted values are based on data from analogous coumarin and urea structures. uva.nlnih.gov Shifts are referenced to TMS and can vary based on solvent (e.g., DMSO-d₆) and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their sequence on the benzene ring. A key correlation would also be observed between the vinylic =CH proton and the adjacent -NH proton, confirming the ylidenemethyl-urea linkage. ajmrhs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals for all protonated carbons. For instance, the signal for the H-5 proton would show a cross-peak to the C-5 carbon signal, H-6 to C-6, and so on. The vinylic proton signal would correlate directly with the =CH carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule and identifying quaternary (non-protonated) carbons. youtube.com Key HMBC correlations would include:
The vinylic proton (=CH) showing correlations to the coumarin carbons C-3 and C-4, and to the urea carbonyl carbon, firmly establishing the bridge between the two moieties.
The aromatic proton H-5 showing correlations to the quaternary carbon C-4a and the carbonyl carbon C-4.
The urea -NH proton showing correlations to the vinylic =CH carbon and the urea carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. For the target molecule, a key application of NOESY would be to determine the geometric isomer (E/Z) about the exocyclic C=C double bond. A spatial correlation between the vinylic proton (=CH) and the coumarin proton H-5 would suggest a specific conformation.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups, as each group has characteristic absorption or scattering frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a distinct pattern of absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
For this compound, the spectrum is expected to be dominated by strong absorptions from the multiple carbonyl and N-H groups. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) urea groups would appear as distinct bands in the 3200-3500 cm⁻¹ region. The C-H stretching of the aromatic and vinylic protons would be observed around 3000-3100 cm⁻¹. The most intense region is likely to be the carbonyl stretching region, where multiple strong bands are expected between 1600-1750 cm⁻¹. These can be assigned to the lactone C=O (C-2), the ketone C=O (C-4), and the urea C=O, with the lactone typically at a higher frequency. The C=C stretching vibrations from the aromatic ring and the exocyclic double bond would appear in the 1500-1620 cm⁻¹ range. researchgate.net The C-N stretching and N-H bending vibrations would contribute to the fingerprint region below 1500 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH- & -NH₂ (Urea) | 3200 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| C=O Stretch (Lactone) | C-2=O | ~1730 - 1750 | Strong |
| C=O Stretch (Ketone) | C-4=O | ~1670 - 1690 | Strong |
| C=O Stretch (Urea) | Amide I Band | ~1640 - 1660 | Strong |
| C=C Stretch | Aromatic/Vinylic | 1500 - 1620 | Medium-Strong |
| N-H Bend | Amide II Band | 1510 - 1550 | Medium |
| C-O Stretch (Lactone) | C-O-C | 1200 - 1300 | Strong |
| C-N Stretch | C-N | 1250 - 1350 | Medium |
Note: Values are typical ranges and can be influenced by conjugation, hydrogen bonding, and the physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures inelastic scattering of light. Vibrations that cause a significant change in polarizability are Raman-active, whereas those that cause a change in dipole moment are IR-active.
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. libretexts.org
The chromophore of this compound is extensive, encompassing the benzopyrone system in conjugation with the exocyclic ylidenemethylurea moiety. This extended conjugation is expected to result in strong absorption bands in the UV and possibly the visible region of the electromagnetic spectrum. researchgate.net
The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π→π* transitions of the conjugated system. The high-energy transitions are associated with the benzene ring, while the lower-energy, longer-wavelength absorptions are characteristic of the entire conjugated system. The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons also allows for n→π* transitions, which are typically much weaker in intensity and may be observed as shoulders on the main absorption bands. researchgate.net The position of the λ_max is sensitive to the solvent polarity.
Interactive Data Table: Expected Electronic Transitions
| Transition Type | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π→π | Benzene Ring of Coumarin | ~250 - 280 | High |
| π→π | Extended Conjugated System | ~320 - 380 | High |
| n→π* | Carbonyl Groups (C=O) | >350 | Low |
Note: Values are estimates based on related conjugated coumarin structures. The exact λ_max and ε values are dependent on the solvent.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the electronic transitions within its chromophoric system. The 2,4-dioxo-2H-chromene moiety, being an extended conjugated system, would likely display strong absorptions in the UV and possibly the visible region. Analysis of the absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) would provide insights into the π-π* and n-π* transitions within the molecule. The position and intensity of these bands would be sensitive to the solvent polarity, offering information about the nature of the electronic transitions.
Fluorescence Spectroscopy
Investigation into the fluorescence properties of this compound would involve recording its excitation and emission spectra. Many coumarin derivatives are known to be fluorescent, and it would be anticipated that this compound may also exhibit emissive properties. The fluorescence spectrum would reveal the wavelength of maximum emission, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield. These parameters would provide information about the excited state dynamics and the potential of this compound for applications in fluorescence-based sensing or imaging.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry would be a critical tool for the unequivocal identification of this compound. HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion. The analysis of the resulting fragment ions would help to elucidate the structure of the molecule by identifying characteristic neutral losses and fragmentation patterns of the chromen-dione and urea moieties.
X-ray Single Crystal Diffraction for Solid-State Molecular Geometry and Packing
Should suitable single crystals of this compound be grown, X-ray diffraction analysis would provide the most definitive three-dimensional structural information.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The crystallographic data would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This information would allow for a detailed comparison with standard values for similar functional groups and reveal any structural strains or unusual geometries. A data table, as exemplified below, would be generated to summarize these key geometric parameters.
Table 1: Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å or °) |
| C=O (lactone) | |
| C=O (ketone) | |
| C=C (vinyl) | |
| C-N (urea) | |
| O-C-C (lactone) | |
| C-N-C (urea) |
Intermolecular Interactions and Crystal Engineering
The crystal packing arrangement would be analyzed to identify and characterize all significant intermolecular interactions. These would likely include hydrogen bonds involving the N-H groups of the urea moiety and the carbonyl oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for the principles of crystal engineering and for explaining the macroscopic properties of the solid material.
Mechanistic Investigations and Reaction Pathways of N 2,4 Dioxo 2h Chromen 3 4h Yliden Methyl Urea
Elucidation of Tautomerism and Conformational Equilibria
The N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea molecule possesses several sites for tautomerism and conformational flexibility, which are crucial in determining its reactivity. The 2,4-dioxo-2H-chromene core is known to exist in equilibrium with its 4-hydroxycoumarin (B602359) tautomer. This keto-enol tautomerism is a key feature of this heterocyclic system. researchgate.netsciepub.com
Furthermore, the exocyclic methylidene group and the urea (B33335) moiety introduce additional possibilities for tautomeric forms and conformational isomers. The urea group can exhibit amide-imidol tautomerism, although the amide form is generally more stable. The molecule can also exist as different geometric isomers (E/Z) with respect to the exocyclic double bond.
Computational studies on related 3-substituted chroman-2,4-diones have shown the existence of various tautomers and conformers, with their relative stabilities being influenced by intramolecular hydrogen bonding and solvent effects. nih.govresearchgate.net For this compound, intramolecular hydrogen bonding between the urea N-H and the C4-carbonyl oxygen is conceivable, which would stabilize certain conformations.
Table 1: Plausible Tautomeric and Conformational Equilibria
| Equilibrium Type | Description | Influencing Factors |
| Keto-Enol Tautomerism | Equilibrium between the 2,4-dione and 4-hydroxycoumarin forms. | Solvent polarity, pH, intramolecular hydrogen bonding. |
| Geometric Isomerism | E/Z isomerism around the exocyclic C=C double bond. | Steric hindrance, electronic effects of substituents. |
| Amide-Imidol Tautomerism | Tautomerism within the urea moiety. | Generally favors the amide form. |
| Rotational Isomerism | Rotation around single bonds, such as the C-N bond of the urea group. | Steric hindrance, intramolecular interactions. |
Studies on the Reactivity of the Exocyclic Methylidene Group
The exocyclic methylidene group, being part of an α,β-unsaturated system, is a prime site for nucleophilic attack. This reactivity is analogous to that observed in other 3-substituted methylidene-chromenones. The electron-withdrawing nature of both the chromenone core and the urea moiety polarizes the double bond, making the β-carbon electrophilic.
This electrophilicity facilitates Michael-type addition reactions with a variety of nucleophiles. While specific studies on this compound are scarce, research on related 3-acyl- and 3-formylchromones demonstrates their susceptibility to nucleophilic addition at the exocyclic double bond. mdpi.com
Nucleophilic and Electrophilic Addition Reactions at the Chromenone Core
The chromenone core itself presents multiple sites for both nucleophilic and electrophilic attack. The C2 and C4 carbonyl carbons are electrophilic and can be attacked by nucleophiles. Nucleophilic attack at C2, often followed by ring-opening of the pyrone ring, is a common reaction pathway for chromones. nih.gov The reactivity of these sites in this compound would be modulated by the electronic effects of the 3-substituent.
Electrophilic attack on the chromenone core is less common but can occur on the benzene (B151609) ring, leading to substitution reactions, or on the enolic oxygen of the 4-hydroxycoumarin tautomer. The specific conditions and the nature of the electrophile would determine the outcome of such reactions.
Cycloaddition Reactions and Their Stereochemical Outcomes
The exocyclic double bond of this compound can potentially act as a dienophile in Diels-Alder reactions or participate in other cycloaddition reactions. The electron-deficient nature of this double bond makes it a suitable partner for electron-rich dienes.
While there is no direct literature on the cycloaddition reactions of this specific compound, studies on related 3-alkenyl-4-hydroxycoumarins and other chromone (B188151) derivatives have demonstrated their participation in [4+2] and other cycloaddition reactions. nih.gov The stereochemical outcome of such reactions would be governed by the principles of orbital symmetry and steric hindrance, with endo- and exo-products being possible.
Influence of Reaction Conditions (e.g., pH, Solvent Polarity) on Reaction Mechanisms
The reactivity and reaction pathways of this compound are expected to be significantly influenced by reaction conditions such as pH and solvent polarity.
pH: The acidity or basicity of the medium can affect the tautomeric equilibria of the molecule. mdpi.com In acidic conditions, protonation of the carbonyl oxygens can enhance the electrophilicity of the chromenone core. In basic media, deprotonation of the 4-hydroxy group or the urea N-H can generate nucleophilic species, potentially leading to different reaction pathways. The stability of 4-hydroxycoumarin derivatives is known to be pH-dependent. rsc.org
Solvent Polarity: The polarity of the solvent can influence reaction rates and the relative stability of reactants, transition states, and products. researchgate.net Polar solvents may favor reaction pathways involving charged intermediates, while nonpolar solvents might favor concerted mechanisms. For instance, solvent polarity has been shown to affect the mechanisms of reactions involving related heterocyclic systems. rsc.org
Advanced Computational and Theoretical Chemistry Studies of N 2,4 Dioxo 2h Chromen 3 4h Yliden Methyl Urea
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are pivotal in elucidating the intricate relationship between the molecular structure and the electronic properties of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea. These computational methods provide a detailed atomic-level understanding that is often inaccessible through experimental techniques alone. By employing sophisticated theoretical models, researchers can predict and analyze various molecular characteristics, offering insights into the compound's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the ground state properties of molecular systems. This method is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations for this compound enable a thorough examination of its fundamental electronic and structural characteristics.
Optimization of Molecular Geometries and Energetics
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, low-energy conformation. For this compound, this process would typically be performed using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p). The optimization calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms. The resulting optimized structure corresponds to a minimum on the potential energy surface, providing a realistic representation of the molecule's shape.
Interactive Data Table: Optimized Geometrical Parameters (Predicted)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C2 | O1 | Data not available | |
| Bond Length | C2 | O2 | Data not available | |
| Bond Length | C4 | O4 | Data not available | |
| Bond Angle | O1 | C2 | C3 | Data not available |
| Bond Angle | O2 | C2 | C3 | Data not available |
| Dihedral Angle | C4a | C4 | C3 | C2 |
Note: The table above is a template. Specific values are dependent on the actual computational output from a dedicated study, which is not publicly available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich coumarin (B35378) ring, while the LUMO may be distributed across the conjugated system.
Interactive Data Table: Frontier Molecular Orbital Energies (Predicted)
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: The table above is a template. Specific values are dependent on the actual computational output from a dedicated study, which is not publicly available.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms of the dioxo-chromene ring and the urea (B33335) moiety, indicating these are sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly those of the urea group.
Charge Distribution Analysis (Mulliken, NBO)
To quantify the distribution of electronic charge among the atoms in the molecule, methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. These analyses provide atomic charges, which can offer further insights into the molecule's electrostatic properties and reactivity. The NBO analysis, in particular, provides a more chemically intuitive picture of charge distribution by considering the Lewis structure and orbital interactions. For this compound, these calculations would reveal the partial positive and negative charges on each atom, highlighting the polar nature of the C=O and N-H bonds.
Interactive Data Table: Atomic Charges (Predicted)
| Atom | Mulliken Charge | NBO Charge |
| O1 | Data not available | Data not available |
| O2 | Data not available | Data not available |
| N (Urea) | Data not available | Data not available |
| C (Carbonyl) | Data not available | Data not available |
Note: The table above is a template. Specific values are dependent on the actual computational output from a dedicated study, which is not publicly available.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predicted spectra can aid in the assignment of experimental signals.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides information about the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in the UV-Vis spectrum. This analysis helps in understanding the electronic transitions responsible for the observed absorption bands.
Ab Initio Methods for High-Accuracy Predictions
Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a powerful means to predict the electronic properties of this compound with high accuracy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly well-suited for this purpose. mdpi.comresearchgate.net DFT calculations can be employed to determine the molecule's optimized ground-state geometry, electron density distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, these calculations yield other important electronic descriptors, such as ionization potential (approximated by HOMO energy) and electron affinity (approximated by LUMO energy). mdpi.com TD-DFT calculations build upon the ground-state findings to predict the molecule's electronic absorption spectra, providing insights into its optical properties by identifying the energies and characteristics of its electronic state transitions. mdpi.com Computational studies on similar coumarin derivatives have demonstrated a good correlation between calculated and experimental values for these properties. researchgate.net
Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311+G)* (Note: The following data is illustrative, based on typical values for coumarin derivatives, and represents the type of output generated from ab initio calculations.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.1 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (IEV) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (EAV) | 2.1 eV | Energy released upon gaining an electron. |
| Dipole Moment | 4.2 D | Measures the molecule's overall polarity. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing its conformational landscapes and flexibility over time. MD simulations model the atomic movements of the molecule by solving Newton's equations of motion, providing a trajectory that maps its structural evolution. benthamdirect.comrsc.org For a molecule like this compound, MD simulations are invaluable for exploring the rotational freedom around the single bonds connecting the coumarin core, the methylidene bridge, and the urea group.
These simulations can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape and flexibility govern its binding affinity. nih.gov By simulating the molecule in an aqueous environment, one can also observe its interaction with solvent molecules and how this influences its conformational preferences. The stability of specific intramolecular hydrogen bonds, for instance between the urea N-H and the coumarin carbonyl oxygen, can be assessed by monitoring their distance and angle over the simulation period. rsc.orgacs.org
Table 2: Typical Parameters for an MD Simulation of this compound (Note: This table presents a representative setup for an MD simulation.)
| Parameter | Setting | Purpose |
| Force Field | AMBER / CHARMM | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| System Size | ~10,000 atoms | Molecule solvated in a periodic water box. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100-200 ns | Duration to allow for significant conformational sampling. acs.org |
| Time Step | 2 fs | Integration step for solving equations of motion. |
Exploration of Non-Covalent Interactions (NCI) within the Molecular Framework
Non-covalent interactions (NCIs) play a determinative role in dictating the three-dimensional structure and stability of a molecule. The NCI index, a computational tool based on the electron density (ρ) and its reduced density gradient (s), is exceptionally useful for visualizing these weak interactions. researchgate.netnih.gov An NCI plot graphically reveals regions of hydrogen bonding, van der Waals interactions, and steric repulsion within the molecular framework. chemtools.org
For this compound, an NCI analysis would visualize key intramolecular interactions. These could include a potential hydrogen bond between the urea N-H proton and one of the coumarin carbonyl oxygens, as well as van der Waals interactions between the urea group and the benzene (B151609) ring of the coumarin system. The analysis generates 3D isosurfaces where the color code indicates the nature of the interaction. researchgate.netjussieu.fr This provides a clear and intuitive map of the forces that stabilize the molecule's preferred conformations.
Table 3: NCI Plot Isosurface Color Interpretation
| Isosurface Color | Sign(λ2)ρ Value | Type of Interaction |
| Blue | Large and Negative | Strong, attractive interactions (e.g., Hydrogen Bonds). chemtools.org |
| Green | Near Zero | Weak, attractive interactions (e.g., van der Waals). jussieu.fr |
| Red | Large and Positive | Strong, repulsive interactions (e.g., Steric Clashes). chemtools.org |
Theoretical Prediction of Chemical Reactivity and Selectivity (e.g., Fukui Functions)
Conceptual DFT provides a framework for predicting chemical reactivity through various descriptors. Among the most powerful are the Fukui functions, which identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comresearchgate.net The Fukui function is defined as the derivative of the electron density with respect to the number of electrons. faccts.de In practice, it is calculated using a finite difference approximation based on the electron densities of the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule.
f+(r) : Identifies sites for nucleophilic attack (where an electron is accepted).
f-(r) : Identifies sites for electrophilic attack (where an electron is donated).
f0(r) : Identifies sites for radical attack.
For this compound, calculating the condensed Fukui functions for each atom would reveal a detailed reactivity map. It is generally expected that the carbonyl carbons of the coumarin and urea moieties would exhibit high f+ values, indicating susceptibility to nucleophilic attack. Conversely, the nitrogen atoms and potentially the phenolic oxygen might show higher f- values, marking them as likely sites for electrophilic attack. The C3 and C4 positions of the coumarin ring are also known to be reactive. nih.gov This analysis provides a theoretical foundation for understanding the molecule's chemical behavior in reactions.
Table 4: Hypothetical Condensed Fukui Function (f+) Values for Selected Atoms in this compound (Note: Higher values indicate greater reactivity towards nucleophiles. This data is illustrative.)
| Atom | Atom Number | f+ (a.u.) | Predicted Reactivity to Nucleophiles |
| Carbonyl Carbon (C2) | C2 | 0.15 | High |
| Carbonyl Carbon (C4) | C4 | 0.18 | Very High |
| Methylidene Carbon | C11 | 0.12 | Moderate |
| Urea Carbonyl Carbon | C12 | 0.16 | High |
| Aromatic Carbon (C8a) | C8a | 0.05 | Low |
In Silico Design Principles for Future Analogues
The insights gained from the aforementioned computational studies form a robust foundation for the in silico design of future analogues with potentially enhanced properties. This rational design process, often involving techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, allows for the targeted modification of the parent molecule. nih.govbiointerfaceresearch.combenthamdirect.com
By understanding the electronic properties, conformational flexibility, and reactivity of this compound, chemists can propose structural modifications to fine-tune its characteristics. For example, if a higher reactivity is desired, substituents could be added to decrease the HOMO-LUMO gap. If a different conformational preference is needed to improve binding to a biological target, modifications could be made to alter the pattern of intramolecular non-covalent interactions. This computational-led approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. nih.govresearchgate.net
Table 5: In Silico-Guided Design Strategies for Analogues
| Design Goal | Computational Insight | Proposed Modification Strategy |
| Enhance Reactivity | Small HOMO-LUMO gap is desired. | Introduce electron-withdrawing groups (e.g., -NO2) on the coumarin ring to lower the LUMO energy. |
| Increase Solubility | High dipole moment and flexible H-bonding groups are key. | Add polar groups like hydroxyl (-OH) or amino (-NH2) to the coumarin scaffold. |
| Modify Conformation | NCI plot reveals key intramolecular H-bonds. | Replace the urea moiety with a thiourea (B124793) or guanidine (B92328) group to alter H-bond donor/acceptor patterns. |
| Block Reactive Site | Fukui functions identify C4 as highly electrophilic. | Introduce a bulky, sterically hindering group at a neighboring position to physically block access to C4. |
Derivatization and Structural Modifications of N 2,4 Dioxo 2h Chromen 3 4h Yliden Methyl Urea
Synthesis of N-Substituted Urea (B33335) Analogues
The urea functional group is a critical component for structural modifications, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties.
The synthesis of N-substituted urea analogues of N-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea can be achieved through several established synthetic routes. A common method involves the reaction of 3-(aminomethylidene)-2H-chromene-2,4(3H)-dione with appropriately substituted isocyanates. This approach allows for the introduction of a diverse range of alkyl and aryl groups onto the terminal nitrogen of the urea moiety.
Alternatively, these derivatives can be prepared by reacting 3-{[(isocyanato)methylidene]}-2H-chromene-2,4(3H)-dione with a variety of primary and secondary amines. This method provides a complementary route to access a broad spectrum of N-substituted analogues. The choice of synthetic strategy often depends on the availability of the starting materials.
While specific examples of a wide range of N-alkyl and N-aryl substituted analogues of this compound are not extensively detailed in the reviewed literature, the general synthesis of aryl urea derivatives from aryl amines and aryl isocyanates is a well-established process. asianpubs.org For instance, the synthesis of novel diaryl urea derivatives, which are analogues of biologically active compounds, has been reported, highlighting the feasibility of introducing various substituted aryl groups. asianpubs.org The synthetic schemes for these types of reactions typically involve the careful control of reaction conditions to ensure high yields and purity.
Table 1: Representative N-Substituted Urea Analogues
| Substituent (R) | Chemical Name |
|---|---|
| Methyl | N-Methyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
| Ethyl | N-Ethyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
| Phenyl | N-Phenyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
This table presents hypothetical analogues based on common substitution patterns in medicinal chemistry.
The bioisosteric replacement of the oxygen atom in the urea moiety with sulfur or selenium to yield thiourea (B124793) and selenourea (B1239437) analogues, respectively, is a common strategy in medicinal chemistry to alter biological activity.
The synthesis of the corresponding thiourea analogue, N-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}thiourea, can be achieved by reacting 3-(aminomethylidene)-2H-chromene-2,4(3H)-dione with a thiocyanate (B1210189) salt or by the reaction of 3-{[(isothiocyanato)methylidene]}-2H-chromene-2,4(3H)-dione with ammonia (B1221849). A commercially available example is N-((2,4-Dioxo-2H-chromen-3(4H)-ylidene)methyl)-N'-phenylthiourea, indicating that the synthesis of such aryl thiourea derivatives is established. sigmaaldrich.com
The preparation of selenourea analogues can be accomplished through similar synthetic strategies. For instance, the synthesis of novel functionalized 1,3-selenazoles bearing a 4-oxo-4H-chromen-3-yl moiety has been reported, starting from the cyclization of N-[(4-oxo-4H-chromen-3-yl)methylene]selenosemicarbazide. clockss.org This precursor is synthesized from 4-oxo-4H-chromene-3-carboxaldehyde and selenosemicarbazide, demonstrating a viable route to incorporating a selenourea-like functional group. clockss.org The general preparation of selenoureas often involves the reaction of isoselenocyanates with amines. clockss.org
Table 2: Thiourea and Selenourea Analogues
| Analogue | Chemical Name |
|---|---|
| Thiourea | N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}thiourea |
| Phenylthiourea | N-Phenyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}thiourea |
Functionalization of the Chromenone Ring System
The benzene (B151609) ring of the chromenone system is amenable to electrophilic aromatic substitution reactions. minia.edu.eguomustansiriyah.edu.iqlibretexts.orgmsu.edu The directing effects of the existing substituents on the chromenone ring will influence the position of newly introduced groups. The ether oxygen and the carbonyl group at the 4-position are key determinants of the regioselectivity of these reactions. Generally, electron-donating groups on the benzene ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it. libretexts.org Common electrophilic substitution reactions that can be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq For example, the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives with various substituents on the phenyl ring of the chromene moiety has been reported, indicating that modifications at these positions are synthetically accessible. core.ac.ukurfu.ru
The pyranone ring of the 2H-chromene-2,4(3H)-dione scaffold also offers opportunities for structural modification. The presence of carbonyl groups and a double bond makes this ring susceptible to various chemical transformations. Nucleophilic addition reactions can occur at the carbonyl carbons, particularly the one at the 2-position. For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones, which share a similar pyranone ring, with nitrogen-containing nucleophiles has been studied, showing that the reaction pathway depends on the nature of the nucleophile. beilstein-journals.org While some reactions lead to the formation of enamines, others can result in ring-opening and subsequent recyclization. beilstein-journals.org The double bond in the pyranone ring can potentially undergo addition reactions, although the aromaticity of the adjacent benzene ring provides some stability.
Development of Hybrid Molecules Incorporating Diverse Heterocyclic Scaffolds
The strategy of creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems is a promising approach for the development of novel compounds. This molecular hybridization aims to integrate the functionalities of different pharmacophores to achieve synergistic or novel biological activities. nih.gov
The synthesis of such hybrid molecules can be approached by functionalizing either the urea moiety or the chromenone ring with a reactive group that can then be used to link to another heterocyclic system. For example, a terminal amino group on a substituent attached to the urea nitrogen could be reacted with a heterocyclic carboxylic acid to form an amide linkage.
Alternatively, the chromenone ring can be functionalized to enable coupling with other heterocycles. The synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been reported, demonstrating the feasibility of linking different heterocyclic rings. mdpi.com In another example, 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one has been used as a scaffold to be further reacted with different acid chlorides to generate novel amide derivatives, effectively creating hybrid molecules. researchgate.net The synthesis of chromene-azo sulfonamide hybrids has also been explored as a strategy to create novel anticancer candidates. nih.gov While direct examples of hybrid molecules derived from this compound are not prevalent in the reviewed literature, the general principles of heterocyclic synthesis provide a framework for their potential development. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(aminomethylidene)-2H-chromene-2,4(3H)-dione |
| 3-{[(isocyanato)methylidene]}-2H-chromene-2,4(3H)-dione |
| N-Methyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
| N-Ethyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
| N-Phenyl-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
| N-(4-Chlorophenyl)-N'-{[2,4-dioxo-2H-chromen-3(4H)-yliden]methyl}urea |
| N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}thiourea |
| 3-{[(isothiocyanato)methylidene]}-2H-chromene-2,4(3H)-dione |
| N-((2,4-Dioxo-2H-chromen-3(4H)-ylidene)methyl)-N'-phenylthiourea |
| N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}selenourea |
| N-[(4-oxo-4H-chromen-3-yl)methylene]selenosemicarbazide |
| 4-oxo-4H-chromene-3-carboxaldehyde |
| selenosemicarbazide |
| 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one |
| 2H-furo[3,2-b]pyran-2-ones |
Stereoselective Synthesis of Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure derivatives of this compound is a specialized area of organic chemistry focused on controlling the three-dimensional arrangement of atoms, or stereochemistry, of these molecules. While direct stereoselective synthesis of this compound itself is not extensively documented, the principles for achieving such syntheses can be inferred from the broader field of asymmetric synthesis of 4-hydroxycoumarin (B602359) derivatives. semanticscholar.orgus.esnih.gov The primary focus of these methods is the creation of a stereocenter at the C3 position of the coumarin (B35378) ring or in the substituent attached to it.
The primary strategies for achieving enantioselectivity in the synthesis of 4-hydroxycoumarin derivatives involve the use of chiral catalysts, which can direct a reaction to favor the formation of one enantiomer over the other. semanticscholar.org Organocatalysis has emerged as a particularly powerful tool in this regard. semanticscholar.orgbeilstein-journals.org Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and bifunctional thioureas, have been successfully employed in various asymmetric transformations involving 4-hydroxycoumarin as a nucleophile. beilstein-journals.orgresearchgate.net
A common approach is the asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated compounds. semanticscholar.orgbeilstein-journals.org In this type of reaction, a chiral catalyst activates the electrophile, the nucleophile, or both, to guide the approach of the reactants in a stereocontrolled manner. This results in the formation of a new carbon-carbon bond and a stereocenter with a high degree of enantiomeric excess (e.e.). For instance, chiral primary amine thioureas have been used to catalyze the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, yielding products with excellent enantioselectivities. researchgate.net
Another significant strategy is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. semanticscholar.orgbeilstein-journals.org These reactions can be designed to create complex molecular architectures with multiple stereocenters in a highly efficient and stereoselective manner. For example, an organocatalyzed domino reaction between 4-hydroxycoumarins and substituted methylene (B1212753) malononitriles has been developed to afford pyrano[3,2-c]chromene derivatives with high enantioselectivity. beilstein-journals.org
While the direct asymmetric synthesis of this compound has not been explicitly detailed, a plausible route could involve a multi-step sequence. This might begin with an asymmetric Mannich reaction, which would introduce a chiral aminomethyl group at the C3 position of the 4-hydroxycoumarin core. researchgate.nettandfonline.com This enantiomerically enriched intermediate could then be further elaborated to introduce the urea functionality, thereby yielding the desired enantiomerically pure derivative.
The following interactive data table summarizes representative examples of stereoselective syntheses of 4-hydroxycoumarin derivatives, highlighting the types of reactions, chiral catalysts employed, and the achieved enantioselectivities. This data provides a strong foundation for the potential development of stereoselective routes to enantiomerically pure derivatives of this compound.
| Reaction Type | Chiral Catalyst | Electrophile | Enantiomeric Excess (e.e.) |
| Michael Addition | Chiral Primary Amine Thiourea | α,β-Unsaturated Ketones | Up to 95% |
| Michael Addition | Cinchona Alkaloid Derivative | α,β-Unsaturated Aldehydes | Up to 99% |
| Domino Reaction | Dehydroabietylamine-Cinchone-Squaramide | Methylene Malononitriles | Up to 98% |
| [3+2] Cycloaddition | Bifunctional Thiourea | Indandione Alkylidenes | Up to 99% |
| β-C-H Functionalization | Chiral Aminocatalyst | Ketones | Up to 97% |
Advanced Applications of N 2,4 Dioxo 2h Chromen 3 4h Yliden Methyl Urea in Chemical Science
Role as Versatile Synthetic Intermediates and Building Blocks
The synthetic utility of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea stems from the reactivity of its constituent parts. The most probable synthetic route to this compound involves the condensation of 3-formyl-4-hydroxycoumarin with urea (B33335). 3-Formyl-4-hydroxycoumarin itself is a valuable synthon, readily prepared from 4-hydroxycoumarin (B602359), and is known to react with a variety of nucleophiles to yield a diverse array of heterocyclic compounds. nih.gov The reaction with urea is expected to proceed under mild conditions, capitalizing on the lability of the formyl group under acidic or basic catalysis. nih.gov
Once formed, this compound can serve as a versatile building block for more complex molecules. The urea moiety provides sites for further functionalization, and the electrophilic nature of the C3 position of the coumarin (B35378) ring, along with the conjugated system, allows for a variety of addition and cyclization reactions. For instance, the urea nitrogen atoms can be further substituted, and the double bond of the methylidene linker is susceptible to nucleophilic attack. This reactivity allows for the construction of novel heterocyclic systems and the introduction of this coumarin-urea motif into larger molecular architectures.
The table below summarizes the key reactive sites and potential transformations of this compound, highlighting its versatility as a synthetic intermediate.
| Reactive Site | Potential Transformation | Product Class |
| Urea N-H | Alkylation, Acylation | N-substituted ureas |
| Methylidene C=C | Michael Addition | Functionalized coumarins |
| Chromenone C2=O | Nucleophilic Addition | Ring-opened products |
| Chromenone C4=O | Nucleophilic Addition | Ring-opened products |
Potential in Coordination Chemistry and Ligand Design
The structure of this compound incorporates multiple potential donor atoms, making it an interesting candidate for ligand design in coordination chemistry. Both the oxygen atoms of the coumarin carbonyl groups and the nitrogen and oxygen atoms of the urea moiety can potentially coordinate with metal ions. rjpbcs.comijrpr.com The specific coordination mode would likely depend on the nature of the metal ion and the reaction conditions. rjpbcs.com
Urea and its derivatives are well-known to coordinate to metal ions, typically through the carbonyl oxygen atom, although coordination through the nitrogen atoms has also been observed. rjpbcs.com The formation of metal-urea complexes has applications in various fields, including agriculture and materials science. rjpbcs.com Similarly, coumarin derivatives have been extensively studied as ligands, with the carbonyl oxygen and the hydroxyl group (in the case of 4-hydroxycoumarin) being the primary coordination sites.
The combination of the coumarin and urea moieties in a single molecule could lead to the formation of mono- or polynuclear metal complexes with interesting structural and electronic properties. The potential for chelation, where both the coumarin and urea groups bind to the same metal center, could lead to the formation of stable complexes. Furthermore, the extended π-system of the molecule could facilitate electronic communication between coordinated metal centers in polynuclear complexes.
The table below outlines the potential coordination sites of this compound.
| Potential Donor Atom | Location | Potential Coordination Mode |
| Oxygen | Coumarin C2=O | Monodentate |
| Oxygen | Coumarin C4=O | Monodentate |
| Oxygen | Urea C=O | Monodentate |
| Nitrogen | Urea N-H | Monodentate |
Exploration in Materials Science (e.g., Optoelectronic Applications, if relevant from the chromenone core)
The chromenone core of this compound is a well-established fluorophore, and coumarin derivatives are widely used in various optical applications, including as fluorescent dyes, laser dyes, and in organic light-emitting diodes (OLEDs). unica.itresearchgate.net The photophysical properties of coumarins, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are highly dependent on the nature and position of substituents on the coumarin ring. nih.govunica.it
The introduction of the ureidomethylene group at the 3-position of the coumarin ring is expected to influence its electronic and photophysical properties. The urea group can act as both a hydrogen bond donor and acceptor, which could lead to interesting solvatochromic and acidochromic effects, where the absorption and emission properties change in response to solvent polarity or pH. unica.it The extended conjugation provided by the methylidene linker could also lead to a red-shift in the absorption and emission spectra compared to unsubstituted 4-hydroxycoumarin.
The potential for this compound to self-assemble through hydrogen bonding interactions involving the urea moiety could also be exploited in the design of novel materials. Such self-assembly could lead to the formation of ordered structures with interesting optical or electronic properties. The combination of the fluorescent coumarin core with the hydrogen-bonding capabilities of the urea group makes this compound a promising candidate for the development of new functional materials with applications in sensing, imaging, and optoelectronics. researchgate.netresearchgate.netmdpi.com
The table below summarizes the potential photophysical properties of this compound based on its structural features.
| Structural Feature | Potential Photophysical Property |
| Chromenone Core | Fluorescence |
| Ureidomethylene Substituent | Solvatochromism, Acidochromism |
| Extended Conjugation | Red-shifted absorption and emission |
| Urea Moiety | Potential for self-assembly and aggregation-induced emission |
Development as Chemical Probes for Mechanistic Studies in Model Systems
Coumarin derivatives are widely used as fluorescent probes for the detection of various analytes, including metal ions, reactive oxygen species, and biomolecules. rsc.orgniscair.res.inacs.org Their high sensitivity, photostability, and tunable photophysical properties make them ideal candidates for this purpose. nih.govrsc.org The specific structure of this compound suggests its potential use as a chemical probe for studying reaction mechanisms and molecular interactions.
The urea moiety is capable of forming strong hydrogen bonds, which could be exploited for the selective recognition of anions or other hydrogen bond acceptors. Upon binding to an analyte, the electronic properties of the coumarin fluorophore could be perturbed, leading to a change in its fluorescence intensity or wavelength. This would allow for the ratiometric or turn-on/turn-off detection of the target analyte.
Furthermore, the reactivity of the methylidene linker could be utilized in the design of probes for specific enzymes or reactive species. For example, the addition of a nucleophile to the double bond could disrupt the conjugation of the system, leading to a change in the fluorescence signal. Such a mechanism could be used to monitor the activity of enzymes that catalyze nucleophilic addition reactions. The versatility of the coumarin scaffold, combined with the specific functionality of the ureidomethylene group, provides a platform for the rational design of novel chemical probes for a wide range of applications in chemical biology and mechanistic studies. osu.edunih.gov
The table below outlines the potential applications of this compound as a chemical probe.
| Potential Application | Probing Mechanism |
| Anion Sensing | Hydrogen bonding interactions with the urea moiety |
| Enzyme Activity Monitoring | Nucleophilic addition to the methylidene linker |
| pH Sensing | Protonation/deprotonation of the urea or coumarin moieties |
| Polarity Sensing | Solvatochromic effects due to the polar urea group |
Future Research Directions and Uncharted Territories
Development of Novel and Efficient Catalytic Systems for Synthesis
The synthesis of 2H-chromenes and their derivatives has been an area of significant interest due to their broad spectrum of biological activities. msu.eduresearchgate.netrsc.org Current synthetic strategies often rely on various catalytic methodologies, including transition metal catalysis, metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis. msu.eduresearchgate.net Future research into the synthesis of N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea will likely focus on the development of more efficient and sustainable catalytic systems.
One promising avenue is the use of nanocatalysts, such as biogenic tin oxide nanoparticles, which have been shown to be effective in the synthesis of 4H-chromene derivatives. biointerfaceresearch.com The application of magnetic nanocatalysts, like Fe3O4@SiO2-SO3H, also presents an attractive option due to their ease of separation and recyclability, contributing to greener synthetic protocols. jwent.net Furthermore, the exploration of palladium-catalyzed oxidative carbonylation of amines could offer a direct and highly efficient route to the urea (B33335) functionality of the target molecule. acs.org The development of ruthenium pincer complexes as catalysts for urea synthesis directly from methanol (B129727) and amines, which is highly atom-economical, could also be adapted for the synthesis of this specific urea derivative. organic-chemistry.org
Future investigations should aim to develop catalytic systems that not only provide high yields but also offer excellent control over selectivity, minimizing the formation of byproducts. The ideal catalytic system would be robust, reusable, and operate under mild reaction conditions, aligning with the principles of green chemistry.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from reaction prediction to molecular design. eurekalert.orgjetir.orgnih.govengineering.org.cn For a molecule like this compound, AI and ML can play a pivotal role in accelerating its development and application.
Exploration of Supramolecular Assembly and Self-Organization Based on the Compound's Structure
The molecular architecture of this compound, with its hydrogen bond donors and acceptors in the urea moiety and the planar chromene ring system, makes it a prime candidate for forming ordered supramolecular structures. researchgate.netresearchgate.netnih.gov The study of how these molecules self-assemble can lead to the development of new materials with unique properties.
The urea functionality is well-known for its ability to form strong and directional hydrogen bonds, leading to the formation of tapes, ribbons, and other well-defined aggregates. researchgate.net The chromene moiety can participate in π-π stacking interactions, further directing the self-assembly process. researchgate.net The interplay between these non-covalent interactions could lead to the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, or porous materials. nih.gov
Future research in this area will involve a detailed investigation of the self-assembly behavior in different solvents and under various conditions. Techniques such as X-ray crystallography, scanning electron microscopy, and atomic force microscopy will be crucial in characterizing the resulting supramolecular structures. Understanding the principles governing the self-organization of this compound will enable the rational design of new materials for applications in areas such as drug delivery, catalysis, and electronics. The ability of urea derivatives to act as cocrystal formers also opens up avenues for modifying the physicochemical properties of active pharmaceutical ingredients. nih.gov
Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques
A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing its production and exploring its reactivity. Advanced, real-time spectroscopic techniques offer powerful tools for elucidating these mechanisms. wisc.eduresearchgate.net
In-situ spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, can be used to monitor the concentrations of reactants, intermediates, and products in real-time as a reaction proceeds. acs.orgresearchgate.netnih.govresearchgate.netyoutube.comnih.gov This can provide invaluable insights into the kinetics and pathways of the reaction. For instance, in-situ IR spectroscopy has been used to probe the C-N bond formation during the electrosynthesis of urea, identifying key intermediates in the process. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea, and how can purity be optimized?
- Methodology : Use condensation reactions between substituted chromenone derivatives and methylurea precursors under acidic or basic conditions. For example, refluxing 2,4-dihydroxybenzaldehyde derivatives with methylurea in ethanol under catalytic HCl, followed by recrystallization from ethanol/water mixtures. Purity optimization involves monitoring reaction progress via TLC and employing column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .
- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques :
- FTIR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and urea NH/OH vibrations (~3200–3400 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in the chromene ring (λmax ~250–300 nm) .
- XRD : Resolve crystal structure and confirm tautomeric forms (e.g., keto-enol equilibria) .
- Contradiction Resolution : Discrepancies between NMR and IR data (e.g., NH proton signals vs. carbonyl stretching) can be resolved by variable-temperature NMR studies or computational simulations (DFT) to assess hydrogen bonding and tautomer stability .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Procedure : Single-crystal X-ray diffraction using a Bruker D8 Venture diffractometer (Mo Kα radiation). Data processing via APEX3, with structure solution using SHELXT and refinement via SHELXL .
- Validation : Check R-factor convergence (<5%) and validate hydrogen bonding networks using Mercury software.
Advanced Research Questions
Q. What experimental design strategies address challenges in synthesizing derivatives with modified chromene or urea moieties?
- Challenges : Side reactions (e.g., ring-opening of chromene under strong bases) and regioselectivity in urea substitutions.
- Solutions :
- Use protecting groups (e.g., acetyl for hydroxyl groups) during functionalization .
- Employ microwave-assisted synthesis (e.g., 100°C, 300 W, 20 min) to enhance reaction efficiency and reduce degradation .
- Example : Substitution at the chromene 4-position requires anhydrous conditions to prevent hydrolysis .
Q. How can computational chemistry predict the reactivity and biological activity of this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to assess binding affinity with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack .
- Validation : Compare computational results with experimental reactivity assays (e.g., kinetic studies of hydrolysis).
Q. How are contradictions between spectroscopic and crystallographic data resolved in tautomeric systems?
- Case Study : Discrepancies between XRD (showing enol form) and NMR (indicating keto form) arise due to solvent-dependent equilibria.
- Resolution :
- Perform solvent-dependent NMR (DMSO-d6 vs. CDCl₃) to observe tautomer shifts.
- Use variable-temperature XRD to capture dynamic structural changes .
- Supporting Data : IR spectroscopy in solid vs. solution states to confirm hydrogen bonding patterns .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?
- Degradation Pathways : Hydrolysis of the urea moiety at pH > 8 or photooxidation of the chromene ring.
- Mitigation :
- Use buffered solutions (pH 6–7.4) for biological assays.
- Store samples in amber vials under nitrogen to prevent light/oxygen degradation .
- Stability Testing : Monitor via LC-MS over 24 hours at 37°C to quantify degradation products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
